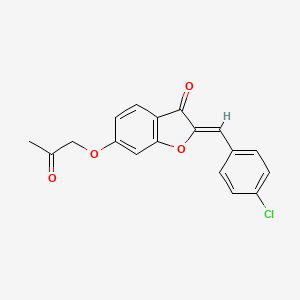

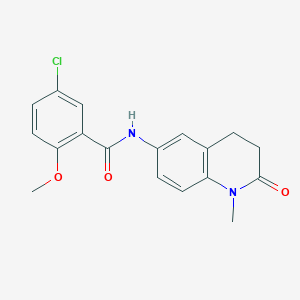

(Z)-2-(4-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

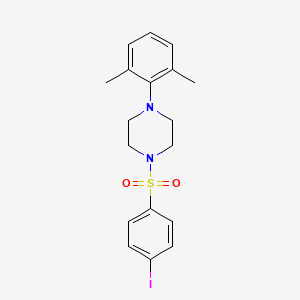

“(Z)-2-(4-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one” is a chemical compound with potential applications in scientific research . Its structure suggests that it belongs to the class of organic compounds known as benzofurans, which are aromatic compounds containing a benzene ring fused to a furan ring. The “(Z)” in its name indicates the configuration of the double bond, and “chlorobenzylidene” and “oxopropoxy” refer to the substituents attached to the benzofuran core .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a benzofuran ring, a chlorobenzylidene group, and an oxopropoxy group . The presence of these functional groups could confer certain chemical properties to the compound, such as reactivity, polarity, and potential biological activity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the benzofuran ring might undergo electrophilic aromatic substitution reactions, while the oxopropoxy group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure and the nature of its functional groups .Scientific Research Applications

Crystal Structure and Computational Studies

The compound (Z)-2-(4-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been characterized through X-ray single crystal diffraction, NMR spectra, and theoretical investigations using HF and DFT levels of theory. The X-ray structure confirmed the non-planarity of the compound with a significant dihedral angle between the two benzene rings. The study also explored intra- and intermolecular contacts using Hirshfeld surfaces analysis, providing insights into the molecular interactions and stability of the compound (Khelloul et al., 2016).

Antioxidant Mechanisms

Another research area for related benzofuranone compounds involves their antioxidant properties. A study synthesized several benzofuranone-typical antioxidants and examined their structures in solid and solution states. The research determined the thermodynamic driving forces for these compounds to release protons, hydrogen atoms, and electrons, suggesting their potential as efficient antioxidants. This study provides a foundation for understanding how this compound and similar compounds could serve as antioxidants in biological systems or industrial applications (Zhu et al., 2011).

Anti-cancer Activity

Benzofuran derivatives, including compounds similar to this compound, have been evaluated for their anti-cancer activities. A study synthesized a series of benzofuran-3-one derivatives and assessed their efficacy against various human tumor cell lines. These compounds showed anti-cancer activity in varying ratios, highlighting the potential therapeutic applications of benzofuran derivatives in oncology (Demirayak et al., 2015).

Material Science Applications

In material science, benzofuran compounds have been utilized in the synthesis of high-performance polybenzoxazines. A study prepared a benzoxazine monomer incorporating azobenzene and pyridine units, leading to enhanced thermal properties and facilitated polymerization processes. This research demonstrates the versatility of benzofuran derivatives in developing advanced materials with specific thermal and mechanical properties (Mohamed et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2Z)-2-[(4-chlorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO4/c1-11(20)10-22-14-6-7-15-16(9-14)23-17(18(15)21)8-12-2-4-13(19)5-3-12/h2-9H,10H2,1H3/b17-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJKLUMRSQOCIE-IUXPMGMMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[({[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2426310.png)

![6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile](/img/structure/B2426314.png)

![3-allyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2426315.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2426319.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2426328.png)

![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2426333.png)